3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 143527-74-6
VCID: VC0019012
InChI: InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1
SMILES: CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2
Molecular Formula: C19H27NO5
Molecular Weight: 349.427

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester

CAS No.: 143527-74-6

Cat. No.: VC0019012

Molecular Formula: C19H27NO5

Molecular Weight: 349.427

* For research use only. Not for human or veterinary use.

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester - 143527-74-6

Specification

CAS No. 143527-74-6
Molecular Formula C19H27NO5
Molecular Weight 349.427
IUPAC Name 3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1
Standard InChI Key MLBFBZPNKSSBQE-LSDHHAIUSA-N
SMILES CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound to ensure proper usage and optimal results in their experiments.

Physical Characteristics

The compound presents as a colorless oil at room temperature, which is consistent with many medium-sized organic molecules containing ester functionalities . This physical state facilitates its handling in laboratory settings, allowing for easy measurement and transfer using standard liquid handling techniques. Unlike crystalline solids, its oily nature may present challenges in precise weighing but offers advantages in solution-based chemistry.

The compound exhibits specific solubility characteristics that are important for experimental design. It is readily soluble in common organic solvents including chloroform, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO) . This solubility profile is typical for compounds containing both polar functional groups (esters, carbamates) and non-polar moieties (phenyl, alkyl groups). The solubility in these organic solvents facilitates its use in various synthetic transformations and analytical procedures.

Chemical Characteristics and Reactivity

The chemical reactivity of 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester is largely determined by its functional groups. The compound contains several reactive sites that can participate in different chemical transformations:

  • The t-Boc group (tert-butoxycarbonyl) on the nitrogen atom serves as a protecting group that can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane .

  • The ethyl ester functionality can undergo hydrolysis, transesterification, or reduction to yield corresponding carboxylic acids, different esters, or alcohols, respectively.

  • The oxazolidine ring system can potentially be opened under certain conditions, providing access to amino alcohol derivatives with defined stereochemistry .

The compound's reactivity is influenced by its stereochemical configuration, with the (4S,5R) arrangement creating a specific spatial environment that can direct the stereochemical outcome of subsequent reactions. This stereochemical control is particularly valuable in asymmetric synthesis applications.

Stereochemistry and Structural Features

The stereochemical configuration of 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester is a defining feature that contributes significantly to its utility in synthetic chemistry. The compound possesses two stereogenic centers at positions 4 and 5 of the oxazolidine ring, with a specific (4S,5R) configuration. This trans arrangement of substituents creates a defined spatial orientation that influences the compound's reactivity and applications.

The key structural elements include:

  • A five-membered oxazolidine ring that provides conformational rigidity

  • A phenyl substituent at position 4, oriented according to the S configuration

  • An ethyl ester group at position 5, oriented according to the R configuration

  • A t-Boc protecting group on the nitrogen atom

  • Geminal dimethyl groups at position 2, which contribute to the stability of the oxazolidine ring through the Thorpe-Ingold effect

These structural features collectively contribute to the compound's utility as a chiral auxiliary or building block in stereoselective synthesis. The defined stereochemical configuration allows for predictable outcomes in asymmetric transformations, making this compound valuable in the synthesis of stereochemically complex molecules.

Synthesis and Laboratory Applications

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester has significant applications in synthetic organic chemistry, particularly in contexts requiring stereochemical control. Its structural features make it valuable in various research applications and synthetic methodologies.

Synthetic Utility

The compound serves as an important intermediate in organic synthesis, particularly in reactions requiring stereochemical control . The presence of the oxazolidine ring with defined stereochemistry at positions 4 and 5 makes it useful as a chiral auxiliary in asymmetric synthesis. The t-Boc protecting group on the nitrogen atom allows for selective protection/deprotection strategies in multistep syntheses, while the ethyl ester provides a handle for further functional group transformations.

In research contexts, the compound is primarily used for its ability to introduce or control stereochemistry in the synthesis of more complex molecules . Its utility extends to the preparation of pharmaceutically relevant compounds where stereochemical purity is crucial for biological activity. The compound's categorization as both an aromatic and chiral reagent highlights its dual functionality in synthetic applications .

SizePrice Range (USD)
5mg$85.00
10mg$125.00
25mg$285.00
50mg$555.00
100mg$1000.00

These pricing tiers reflect the specialized nature of the compound and its utility in high-value research applications . Many suppliers offer academic or bulk discounts, making the compound more accessible for research purposes.

Related Compounds and Derivatives

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester is part of a broader family of oxazolidine derivatives used in organic synthesis. Related compounds include variations in the protecting group on nitrogen, the ester functionality, or the substituent at position 4 of the oxazolidine ring. One notable related compound is 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-6Alpha,7Beta-dihydroxy Baccatin III, which incorporates the oxazolidine structure into a more complex molecular framework .

This family of compounds shares common structural features and synthetic applications, particularly in the realm of stereoselective synthesis. The variations in structure allow for fine-tuning of reactivity, solubility, and stereochemical influence, expanding the synthetic toolkit available to researchers in this field.

The following data tables provide comprehensive information about 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester, serving as a reference for researchers working with this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number143527-74-6
Molecular FormulaC19H27NO5
Molecular Weight349.427 g/mol
IUPAC Name3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Physical AppearanceColorless Oil
Stereochemistry(4S,5R) configuration
SolubilitySoluble in chloroform, ethyl acetate, dichloromethane, DMSO
Storage Condition2-8°C, protected from air and light
PubChem Compound ID29974619

Structural Identifiers

Identifier TypeValueReference
Standard InChIInChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1
Standard InChIKeyMLBFBZPNKSSBQE-LSDHHAIUSA-N
SMILESCCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2
Synonyms(4S-trans)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 5-Ethyl Ester
SupplierCatalog NumberPackage Sizes AvailableReference
Vulcan ChemVC0019012Multiple sizes available
ClinivexRCLST964846Multiple sizes available
CoompoC2116765mg, 10mg, 25mg, 50mg, 100mg
E-Biochem73397014744082010mg, 100mg
Amerigo ScientificNot specifiedMultiple sizes available
Santa Cruz BiotechnologyNot specifiedMultiple sizes available

Research Applications

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester finds application in several areas of chemical research, primarily due to its stereochemical properties and functional group arrangement. These applications leverage the compound's ability to control or influence stereochemistry in synthetic transformations.

Role in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in reactions requiring stereochemical control . Its defined stereochemistry at positions 4 and 5 of the oxazolidine ring allows it to function as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations. This property is particularly valuable in the synthesis of pharmaceutically active compounds where stereochemical purity is crucial for biological activity.

The t-Boc protecting group on the nitrogen atom provides a selective handle for protection/deprotection strategies in multistep syntheses. This group can be removed under specific acidic conditions, allowing for selective functionalization of the nitrogen atom at appropriate stages in a synthetic sequence. Similarly, the ethyl ester functionality provides opportunities for further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

Specialized Research Contexts

Beyond its general utility in organic synthesis, 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester has specialized applications in certain research contexts. Its categorization as both an aromatic and chiral reagent highlights its dual functionality in synthetic applications . The compound can serve as a precursor to more complex structures, such as the related compound 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-6Alpha,7Beta-dihydroxy Baccatin III, which incorporates the oxazolidine structure into a taxane framework .

In proteomics research, the compound may have applications in the synthesis of peptide analogues or peptidomimetics with defined stereochemistry . The ability to control stereochemistry in amino acid derivatives is crucial for the development of peptide-based therapeutics and research tools. The oxazolidine ring system can serve as a conformationally restricted scaffold that mimics certain peptide secondary structures, making it valuable in this research context.

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